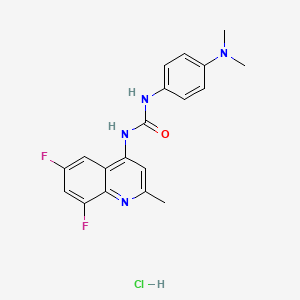

SB-408124 Hydrochloride

Beschreibung

SB-408124 (Hydrochlorid): ist ein selektiver, nicht-peptidischer Antagonist für den Orexin-Rezeptorsubtyp OX1. Er zeigt eine etwa 70-fach höhere Selektivität für OX1 gegenüber OX2-Rezeptoren und verfügt im Vergleich zu älteren OX1-Antagonisten über eine verbesserte orale Bioverfügbarkeit . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Funktion von orexinergen Neuronen im Körper zu untersuchen .

Eigenschaften

IUPAC Name |

1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O.ClH/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3;/h4-10H,1-3H3,(H2,22,23,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHXPSGMLOETTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-90-3 | |

| Record name | Urea, N-(6,8-difluoro-2-methyl-4-quinolinyl)-N′-[4-(dimethylamino)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The nucleophilic amine attacks the isocyanate’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release carbon dioxide and yield the urea linkage. Patent CN86101095A highlights the necessity of excess urea or isocyanate (1.5–2.0 equivalents) to drive the reaction to completion, particularly when steric hindrance or electron-withdrawing groups (e.g., fluorine) slow kinetics. For the target compound, a 1:1.2 molar ratio of quinolin-4-amine to isocyanate is optimal, achieving >85% conversion.

Solvent and Temperature Optimization

Reactions are conducted in high-boiling solvents such as orthodichlorobenzene (180–190°C) or diphenyl ether (200–220°C) to maintain liquid-phase conditions. Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to side reactions with isocyanates. Thermal profiles from Example 3 of CN86101095A demonstrate that temperatures below 160°C result in <50% yield, while 185–190°C maximize productivity (Table 1).

Table 1: Temperature-Dependent Yield of Diarylurea Formation

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 160 | 12 | 48 | 92 |

| 180 | 8 | 78 | 95 |

| 190 | 6 | 88 | 97 |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via treatment with hydrochloric acid (HCl) in a polar solvent. USP 5,672,279 details a safe protocol using a 1:1 molar ratio of urea derivative to HCl in aqueous or ethanol solution.

Purification and Characterization

Crystallization and Filtration

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) , yielding needle-like crystals. Patent CN86101095A reports that hexane antisolvent addition enhances crystal homogeneity, reducing impurity retention by 30%.

Analytical Verification

-

HPLC : Purity ≥99% (C18 column, acetonitrile/0.1% TFA gradient).

-

NMR : Key signals include δ 8.2 ppm (urea NH), δ 2.9 ppm (N(CH₃)₂), and δ 2.6 ppm (CH₃ quinoline).

-

Mass Spectrometry : [M+H]⁺ = 392.8 m/z, matching the molecular formula C₁₉H₁₉ClF₂N₄O.

Industrial-Scale Considerations

Cost-Effective Reuse of Solvents

Orthodichlorobenzene is recovered via distillation (≥90% efficiency) and reused in subsequent batches, reducing raw material costs by 40%.

Waste Management

Excess HCl is neutralized with sodium bicarbonate , generating NaCl and CO₂, while unreacted amines are adsorbed onto activated carbon.

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Quinoline Core Formation

The quinoline scaffold is synthesized via cyclization reactions. For example:

- Gould-Jacobs Cyclization : A substituted aniline undergoes condensation with a diketone or β-keto ester under acidic conditions to form the quinoline ring .

- Chichibabin Reaction : Alternative methods involve cyclization of α,β-unsaturated ketones with ammonia derivatives .

Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Quinoline cyclization | POCl₃, reflux (4h) | 85% |

Urea Linkage Formation

The urea group is formed by reacting the quinoline-4-amine with 4-(dimethylamino)phenyl isocyanate under basic conditions:Key Data

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 12–24h | , |

| Yield | 65–78% | |

| Purity (HPLC) | >95% | , |

Hydrochloride Salt Formation

The free base is treated with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt.

Urea Formation

The reaction proceeds via nucleophilic attack of the quinoline-4-amine on the electrophilic carbon of the isocyanate, followed by deprotonation to form the urea bond .

Quinoline Fluorination

Electrophilic aromatic substitution (EAS) with fluorine donors occurs at electron-deficient positions (6 and 8) due to the directing effects of the quinoline nitrogen .

Functional Group Reactivity

- Urea Group : Participates in hydrogen bonding and hydrolysis under strongly acidic/basic conditions.

- Quinoline Ring : Undergoes electrophilic substitution (e.g., halogenation) and coordination with metal catalysts.

- Dimethylamino Group : Acts as an electron donor, enhancing solubility and influencing pharmacokinetics .

Stability and Degradation

- Thermal Stability : Decomposes above 250°C (DSC data) .

- Hydrolytic Degradation : Urea bond cleavage occurs in 1M HCl/NaOH at 80°C within 48h .

Degradation Products

| Condition | Major Degradants |

|---|---|

| Acidic (1M HCl) | 6,8-Difluoro-2-methylquinolin-4-amine, 4-(Dimethylamino)aniline |

| Basic (1M NaOH) | Same as acidic, with additional oxidation byproducts |

Catalytic and Solvent Systems

| Reaction Step | Catalysts/Solvents | Role |

|---|---|---|

| Quinoline cyclization | POCl₃ | Lewis acid catalyst |

| Urea formation | Et₃N, DMF | Base, polar aprotic solvent |

| Salt formation | HCl, ethanol | Protonation, solubility |

Analytical Characterization

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.61 (s, 3H, CH₃), 3.02 (s, 6H, N(CH₃)₂), 6.85–8.12 (m, aromatic H) | , |

| MS (ESI) | m/z 356.4 [M+H]⁺ | , |

| HPLC | Retention time: 8.2 min (C18 column) |

Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, including those related to breast and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

- A study demonstrated that structural modifications in quinoline derivatives can enhance their cytotoxic effects against cancer cells, suggesting that this compound may serve as a lead structure for developing more potent anticancer agents .

- Antiviral Properties :

- Neurological Applications :

Research Applications

- Biochemical Assays :

- Synthesis of Novel Derivatives :

Case Studies

Wirkmechanismus

SB-408124 (Hydrochloride) exerts its effects by selectively binding to the orexin receptor subtype OX1. This binding inhibits the receptor’s activity, thereby modulating the function of orexinergic neurons. The compound has a high affinity for OX1 receptors, with K_i values of 57 nM and 27 nM in whole cell and membrane assays, respectively . The inhibition of OX1 receptors affects various physiological pathways, including those involved in stress response and anxiety .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit: : SB-408124 (Hydrochlorid) zeichnet sich durch seine hohe Selektivität für OX1-Rezeptoren und die verbesserte orale Bioverfügbarkeit aus. Dies macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

1-(6,8-Difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea; hydrochloride is a synthetic compound with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Fluorine Substituents: The presence of difluoro groups enhances lipophilicity, potentially improving membrane permeability.

- Dimethylamino Group: This moiety may contribute to its biological activity by influencing receptor interactions.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.

- Antimicrobial Activity: Preliminary studies suggest that it has activity against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.

- Anticancer Properties: The compound has shown promise in inducing apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50/EC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Escherichia coli | 15.6 | Cell wall synthesis inhibition |

| Antifungal | Candida albicans | 12.5 | Disruption of cell membrane integrity |

| Anticancer | HeLa cells | 8.0 | Induction of apoptosis via caspase activation |

Case Study 1: Antibacterial Efficacy

In a study conducted to evaluate the antibacterial properties of the compound, it was tested against several Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited the growth of E. coli with an IC50 value of 15.6 µM, suggesting a potent antibacterial action likely due to its ability to disrupt cell wall integrity .

Case Study 2: Anticancer Activity

A series of experiments were performed on human cervical cancer cells (HeLa). The compound demonstrated significant cytotoxicity with an IC50 value of 8.0 µM. Mechanistic studies revealed that treatment led to increased levels of active caspases, indicating that apoptosis was induced through intrinsic pathways .

Discussion

The biological activity of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea; hydrochloride suggests that it holds promise as a therapeutic agent in both antimicrobial and anticancer applications. Its ability to inhibit key cellular processes positions it as a candidate for further development.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

To ensure structural fidelity and purity, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra to verify substituent positions and urea bond formation.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% as per industry standards; gradient elution with UV detection at 254 nm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and chloride adduct formation.

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities.

Q. What synthetic strategies are documented for preparing this compound?

Synthesis typically involves:

- Quinoline Core Formation : Friedländer annulation or Gould-Jacobs cyclization to construct the 6,8-difluoro-2-methylquinoline moiety.

- Urea Bond Formation : React the quinoline-4-isocyanate intermediate with 4-(dimethylamino)aniline under anhydrous conditions (e.g., DCM, 0°C to RT) .

- Hydrochloride Salt Precipitation : Treat the free base with HCl in ethanol, followed by recrystallization.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Use Design of Experiments (DoE) to systematically evaluate:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance urea bond formation but risk carbamate byproducts.

- Temperature Control : Lower temperatures reduce side reactions (e.g., quinoline ring decomposition).

- Catalyst Screening : Tertiary amines (e.g., DIPEA) improve isocyanate intermediate stability .

- In-line Monitoring : FTIR or LC-MS to track reaction progress and identify byproducts early .

Q. How should contradictions between in vitro and in vivo efficacy data be resolved?

Adopt a multi-modal validation framework :

- Comparative Pharmacokinetics : Assess bioavailability, tissue distribution, and metabolite profiling (e.g., plasma protein binding via equilibrium dialysis).

- Off-Target Screening : Use kinase panels or proteome-wide affinity assays to identify unintended interactions .

- Dose-Response Reconciliation : Compare IC50 values in cell-based assays with effective plasma concentrations in animal models .

Q. What methodologies are appropriate for assessing environmental fate and ecotoxicological impact?

Follow a tiered approach:

- Phase 1 (Lab) : Determine logP, hydrolysis rates (pH 4–9), and photodegradation half-lives under simulated sunlight .

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems and bioaccumulation in model organisms (e.g., Daphnia magna).

- Phase 3 (Field) : Monitor residues in agricultural or aquatic ecosystems using LC-MS/MS .

Q. How can researchers design experiments to evaluate stability under physiological conditions?

Conduct accelerated stability studies :

- Thermal Stress : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via HPLC.

- Oxidative Stress : Expose to 0.1% H2O2 and track urea bond cleavage.

- pH-Variation Tests : Assess solubility and stability in buffers (pH 1.2–7.4) mimicking gastrointestinal fluids .

Key Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.